molecular formula C16H18ClNO2S B10977843 N-benzyl-4-chloro-N,2,5-trimethylbenzenesulfonamide

N-benzyl-4-chloro-N,2,5-trimethylbenzenesulfonamide

Cat. No.: B10977843
M. Wt: 323.8 g/mol
InChI Key: VEUSYDLECMDLGQ-UHFFFAOYSA-N
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Description

N-benzyl-4-chloro-N,2,5-trimethylbenzenesulfonamide: is an organic compound belonging to the sulfonamide class Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-chloro-N,2,5-trimethylbenzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-2,5-dimethylbenzenesulfonyl chloride and benzylamine.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.

    Procedure: The sulfonyl chloride is added dropwise to a solution of benzylamine in the solvent, with a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control enhances the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

    Oxidation Reactions: Oxidation of the benzylic position can lead to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction Reactions: Reduction of the sulfonamide group can yield corresponding amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products

    Substitution: Formation of substituted benzyl derivatives.

    Oxidation: Benzyl alcohol or benzaldehyde.

    Reduction: Primary amines.

Scientific Research Applications

Chemistry

In organic synthesis, N-benzyl-4-chloro-N,2,5-trimethylbenzenesulfonamide serves as a building block for more complex molecules

Biology

The compound’s sulfonamide moiety is of interest in the study of enzyme inhibition, particularly in the context of carbonic anhydrase inhibitors

Medicine

While specific medicinal applications of this compound are not well-documented, sulfonamides in general are known for their antibacterial properties. This compound could be explored for its potential as an antimicrobial agent.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of N-benzyl-4-chloro-N,2,5-trimethylbenzenesulfonamide involves its interaction with biological targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-4-chloro-N,2,5-trimethylbenzenesulfonamide is unique due to the presence of both chlorine and multiple methyl groups on the benzene ring. This combination of substituents can influence the compound’s reactivity and biological activity, distinguishing it from other sulfonamides.

Conclusion

This compound is a versatile compound with potential applications in various scientific fields. Its unique structure and reactivity make it a valuable tool in organic synthesis, biological research, and industrial processes. Further exploration of its properties and applications could lead to new discoveries and innovations.

Properties

Molecular Formula

C16H18ClNO2S

Molecular Weight

323.8 g/mol

IUPAC Name

N-benzyl-4-chloro-N,2,5-trimethylbenzenesulfonamide

InChI

InChI=1S/C16H18ClNO2S/c1-12-10-16(13(2)9-15(12)17)21(19,20)18(3)11-14-7-5-4-6-8-14/h4-10H,11H2,1-3H3

InChI Key

VEUSYDLECMDLGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N(C)CC2=CC=CC=C2

Origin of Product

United States

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